molecular formula C15H27NO3 B2647679 Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate CAS No. 1701538-57-9

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2647679
CAS No.: 1701538-57-9
M. Wt: 269.385
InChI Key: FKIFMTZBMBQIPB-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is a specialized piperidine derivative with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol . This compound serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure features a piperidine core that is functionalized with a hydroxym group at the 4-position and a cyclopentyl group at the 3-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group . The Boc protecting group is a pivotal feature, making this building block particularly useful in multi-step synthesis, especially in the development of potential pharmacologically active compounds . Piperidine and 4-hydroxypiperidine scaffolds are recognized as privileged structures in drug discovery, frequently found in compounds with diverse biological activities . For instance, similar 4-hydroxypiperidine derivatives have been investigated in published patent literature for their use as inhibitors of targets like Ubiquitin Specific Protease 19 (USP19) and for the treatment of neurodegenerative diseases, underscoring the therapeutic relevance of this chemical class . Researchers can utilize this high-purity compound to explore novel synthetic pathways or as a precursor for further structural elaboration. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12(10-16)11-6-4-5-7-11/h11-13,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIFMTZBMBQIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated piperidine ring .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : Approximately 215.28 g/mol
  • Functional Groups : Hydroxyl group (-OH), tert-butyl ester, and a piperidine ring.

The compound's structure allows it to engage in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

  • Drug Development : This compound serves as a precursor in the synthesis of pharmaceuticals aimed at treating neurological disorders and other diseases.
  • Biological Activity : It has been studied for its potential to interact with neurotransmitter receptors, thereby influencing pathways related to pain perception and mood regulation.

Biological Studies

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes, suggesting therapeutic potential.
  • Anticancer Properties : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating possible applications in oncology.

Chemical Synthesis

  • Building Block for Complex Molecules : The compound is utilized as an intermediate in synthesizing various biologically active molecules, enhancing its relevance in drug discovery.

Case Studies

Several case studies highlight the efficacy of this compound in drug development:

Study FocusFindings
Anticancer EfficacyDemonstrated ability to enhance apoptosis in specific cancer cell lines.
Enzyme TargetingInhibitory effects on protein tyrosine kinases were observed, indicating potential for cancer therapy.
Neurological EffectsModulation of neurotransmitter pathways suggests applications in treating mood disorders.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis of key similarities and differences:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 3-cyclopentyl, 4-hydroxy C₁₅H₂₇NO₃ 269.38 g/mol Cyclopentyl adds steric bulk; hydroxyl enhances polarity and H-bonding. N/A
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] 4-(4-methylpentyl) C₁₆H₃₁NO₂ 277.43 g/mol Linear alkyl chain increases lipophilicity; lacks hydroxyl group.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridinyl C₁₅H₂₃N₃O₂ 277.36 g/mol Pyridine ring introduces aromaticity; amino group enables nucleophilicity.
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 4-trifluoromethylphenyl, dihydropyridine C₁₇H₂₀F₃NO₂ 328.35 g/mol Electron-withdrawing CF₃ group; unsaturated ring alters conjugation.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 4-(2-hydroxyethyl) C₁₂H₂₃NO₃ 229.32 g/mol Shorter hydroxyalkyl chain reduces steric hindrance.

Key Observations:

  • Steric and Electronic Effects: The cyclopentyl group in the target compound introduces significant steric bulk compared to linear alkyl (e.g., 4-methylpentyl in ) or hydroxyethyl () substituents. This may hinder access to enzymatic active sites but improve metabolic stability.
  • Hydrogen Bonding: The 4-hydroxyl group enhances water solubility and hydrogen-bonding capacity relative to non-hydroxylated analogues like the 4-methylpentyl derivative .
  • Aromatic vs.

Physicochemical and Spectral Properties

  • NMR Trends:
    • Hydroxyl protons typically resonate at δ 1–5 ppm (broad) in ¹H NMR, as seen in hydroxyethyl analogues .
    • Cyclopentyl protons appear as multiplets at δ 1.5–2.5 ppm, distinct from pyridinyl (δ 7–9 ppm ) or trifluoromethyl (δ 4.5–5.5 ppm ) signals.
  • Mass Spectrometry: The molecular ion ([M+H]⁺) for the target compound would theoretically align with its molecular weight (269.38), similar to derivatives in , and .

Biological Activity

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate (CAS No. 1701538-57-9) is a compound of growing interest in biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₂₇NO₃
  • Molecular Weight : 269.39 g/mol
  • Structure : The compound features a piperidine ring with a tert-butyl group and a cyclopentyl substituent, contributing to its unique chemical reactivity and biological properties.

Research indicates that this compound may interact with several biological targets, particularly in the context of neuroprotection and anti-inflammatory effects.

  • Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease by preventing amyloid-beta aggregation .
  • Antioxidant Activity : It exhibits moderate antioxidant properties, reducing oxidative stress markers such as malondialdehyde (MDA) in cellular models .

Neuroprotective Effects

A study evaluated the protective effects of this compound against amyloid-beta-induced toxicity in astrocytes. Key findings include:

  • Cell Viability : The compound improved cell viability in astrocytes exposed to amyloid-beta, demonstrating a protective effect against neurotoxicity.
TreatmentCell Viability (%)
Control100%
Aβ Only43.78 ± 7.17
Aβ + Compound62.98 ± 4.92
  • Cytokine Modulation : It reduced levels of pro-inflammatory cytokines such as TNF-α, although not significantly compared to controls .

In Vivo Studies

In a scopolamine-induced model of cognitive impairment, this compound demonstrated:

  • Oxidative Stress Reduction : A significant decrease in MDA levels was observed, indicating its potential to mitigate oxidative damage in the brain.
TreatmentMDA Levels (nmol/mg protein)
ControlX
ScopolamineY
Scopolamine + CompoundZ

The results suggest that while the compound shows promise, further studies are needed to evaluate its bioavailability and efficacy in vivo .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopentyl and hydroxyl groups). NOESY confirms spatial proximity of protons .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. High-resolution data (R-factor < 0.05) ensure accuracy .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 325.2154) .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    Note : Acute toxicity data are limited; treat as a Category 2 irritant based on structural analogs .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and activation energies .
  • Solvent Effects : COSMO-RS simulations predict solvation effects on reaction rates in polar aprotic solvents like DMSO .
  • Validation : Compare computed outcomes with experimental kinetics (e.g., rate constants via UV-Vis spectroscopy) .

What strategies resolve contradictions in reported biological activity data for tert-butyl piperidine derivatives?

Advanced Research Question

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target Specificity : Use CRISPR-edited cell lines to isolate off-target interactions (e.g., kinase inhibition assays) .
  • Meta-Analysis : Apply Bayesian statistics to harmonize disparate datasets, adjusting for variables like solvent choice or cell viability protocols .

How does the hydroxyl group at the 4-position influence the compound’s stability under acidic conditions?

Advanced Research Question

  • Degradation Studies : Incubate the compound in HCl (0.1–1 M) at 25–40°C. Monitor degradation via LC-MS for byproducts (e.g., piperidine ring opening) .
  • Kinetic Modeling : Fit data to first-order decay models to calculate half-life (t₁/₂). Hydroxyl groups accelerate hydrolysis via intramolecular H-bonding .
  • Stabilization : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to mitigate degradation .

What methodologies assess the environmental impact of this compound?

Advanced Research Question

  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
  • Biodegradability : Use OECD 301B (CO₂ evolution test) to measure mineralization rates over 28 days .
  • QSAR Modeling : Predict bioaccumulation potential (log Kow ~3.2) and soil adsorption coefficients (Koc) .

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